molecular formula C15H14BrNO4 B15003920 Dimethyl 4-(2-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15003920
M. Wt: 352.18 g/mol
InChI Key: NCNCCCBQZQJHJC-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a bromophenyl group attached to the dihydropyridine ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on calcium channels and its role in cellular signaling.

    Medicine: Investigated for its potential use as a calcium channel blocker in the treatment of cardiovascular diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, which can have various physiological effects, such as reducing muscle contraction and lowering blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiovascular function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high selectivity for vascular smooth muscle.

Uniqueness

3,5-DIMETHYL 4-(2-BROMOPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the bromophenyl group, which can influence its pharmacokinetic properties and biological activity. This structural feature may provide advantages in terms of selectivity and potency compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

dimethyl 4-(2-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H14BrNO4/c1-20-14(18)10-7-17-8-11(15(19)21-2)13(10)9-5-3-4-6-12(9)16/h3-8,13,17H,1-2H3

InChI Key

NCNCCCBQZQJHJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1C2=CC=CC=C2Br)C(=O)OC

Origin of Product

United States

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